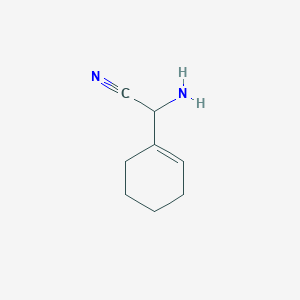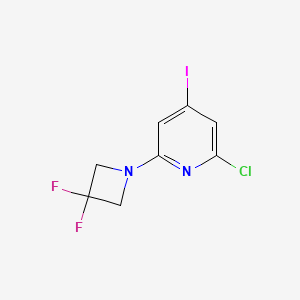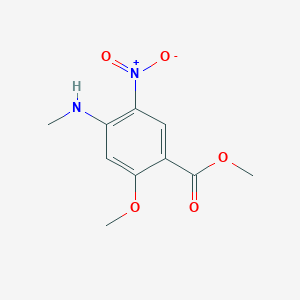
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate
Übersicht
Beschreibung
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O5 It is a derivative of benzoic acid and is characterized by the presence of methoxy, methylamino, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate typically involves the nitration of 2-methoxybenzoic acid, followed by methylation and amination reactions. One common method involves the following steps:
Nitration: 2-Methoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Methylation: The resulting 2-methoxy-5-nitrobenzoic acid is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Amination: Finally, the methyl ester is reacted with methylamine to introduce the methylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid methyl esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-methoxy-5-nitrobenzoic acid methyl ester
- 2-Methoxy-4-acetylamino-5-chloro methyl benzoate
- Methyl p-nitrobenzoate
Uniqueness
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H12N2O5 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O5/c1-11-7-5-9(16-2)6(10(13)17-3)4-8(7)12(14)15/h4-5,11H,1-3H3 |
InChI-Schlüssel |
BHNYROMTUGWVQF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
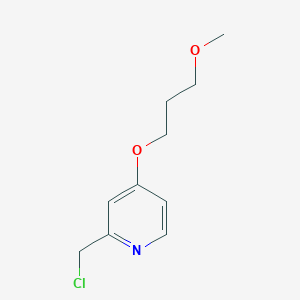
![2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide](/img/structure/B8502572.png)

![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)



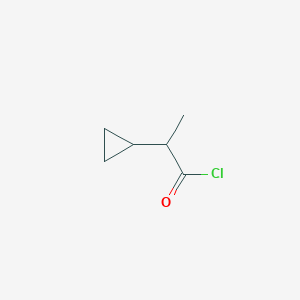

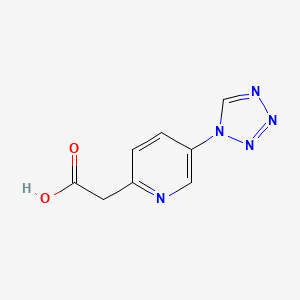
![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)
